Carvedilol Glucurónido

Descripción general

Descripción

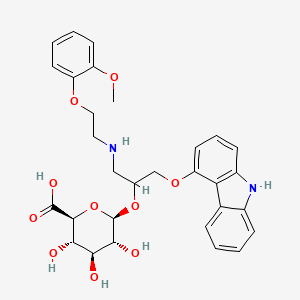

(R,S)-Carvedilol Glucurónido es un metabolito de Carvedilol, un bloqueador beta no selectivo utilizado principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca. El proceso de glucuronidación implica la conjugación de Carvedilol con ácido glucurónico, lo que resulta en la formación de (R,S)-Carvedilol Glucurónido. Este compuesto es más soluble en agua que su fármaco precursor, lo que facilita su excreción del cuerpo.

Aplicaciones Científicas De Investigación

Química: (R,S)-Carvedilol Glucurónido se utiliza como un compuesto modelo para estudiar el proceso de glucuronidación y la estabilidad de los glucurónidos en diferentes condiciones .

Biología: En la investigación biológica, (R,S)-Carvedilol Glucurónido se utiliza para investigar el papel de la glucuronidación en el metabolismo de fármacos y la farmacocinética de Carvedilol .

Medicina: El compuesto se estudia por sus posibles efectos terapéuticos y su papel en la excreción de Carvedilol del cuerpo. También se utiliza para comprender las vías metabólicas de los bloqueadores beta .

Industria: En la industria farmacéutica, (R,S)-Carvedilol Glucurónido se utiliza en el desarrollo de nuevos bloqueadores beta y otros fármacos cardiovasculares .

Mecanismo De Acción

(R,S)-Carvedilol Glucurónido ejerce sus efectos a través del proceso de glucuronidación, que implica la transferencia de ácido glucurónico a Carvedilol por enzimas UDP-glucuronosiltransferasas. Este proceso aumenta la solubilidad en agua de Carvedilol, facilitando su excreción del cuerpo . Los objetivos moleculares involucrados en este proceso incluyen las enzimas UDP-glucuronosiltransferasas y el componente de ácido glucurónico del ácido uridín difosfato glucurónico .

Compuestos similares:

Morfina-6-glucurónido: Un glucurónido farmacológicamente activo de la morfina.

Paracetamol Glucurónido: Un metabolito principal del paracetamol.

Propofol Glucurónido: Un metabolito del anestésico propofol.

Singularidad: (R,S)-Carvedilol Glucurónido es único en su función como metabolito de Carvedilol, un bloqueador beta no selectivo. A diferencia de otros glucurónidos, está específicamente involucrado en el metabolismo y la excreción de un fármaco cardiovascular, destacando su importancia en el tratamiento de la hipertensión y la insuficiencia cardíaca .

Análisis Bioquímico

Biochemical Properties

Carvedilol Glucuronide plays a crucial role in the metabolism and elimination of Carvedilol. It is formed through the process of glucuronidation, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme converts Carvedilol into its glucuronide form, making it more hydrophilic and facilitating its excretion via bile, feces, and urine . Carvedilol Glucuronide interacts with various biomolecules, including UGTs, which are responsible for its formation, and transport proteins that aid in its excretion.

Cellular Effects

Carvedilol Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, thereby modulating cell function. For instance, Carvedilol Glucuronide can impact the expression of genes related to drug metabolism and transport, leading to changes in cellular responses to Carvedilol . Additionally, it may influence cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Carvedilol Glucuronide involves its interaction with specific biomolecules, leading to its effects on cellular function. Carvedilol Glucuronide binds to UGTs, facilitating its formation from Carvedilol. This binding interaction is crucial for the glucuronidation process, which enhances the solubility and excretion of Carvedilol . Furthermore, Carvedilol Glucuronide may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carvedilol Glucuronide can vary over time. Studies have shown that Carvedilol Glucuronide is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to Carvedilol Glucuronide may lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of Carvedilol Glucuronide on cellular processes.

Dosage Effects in Animal Models

The effects of Carvedilol Glucuronide can vary with different dosages in animal models. At low doses, Carvedilol Glucuronide may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Carvedilol Glucuronide is involved in several metabolic pathways, primarily related to its formation and excretion. The glucuronidation process, catalyzed by UGTs, is a key metabolic pathway for Carvedilol Glucuronide . This pathway enhances the solubility and excretion of Carvedilol, facilitating its elimination from the body. Additionally, Carvedilol Glucuronide may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Carvedilol Glucuronide is transported and distributed within cells and tissues through specific transport proteins. These proteins facilitate the movement of Carvedilol Glucuronide across cellular membranes, ensuring its proper localization and accumulation . The transport and distribution of Carvedilol Glucuronide are crucial for its excretion and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of Carvedilol Glucuronide is influenced by targeting signals and post-translational modifications. These factors direct Carvedilol Glucuronide to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of Carvedilol Glucuronide is important for elucidating its role in cellular processes and its overall pharmacological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (R,S)-Carvedilol Glucurónido generalmente implica la glucuronidación enzimática de Carvedilol utilizando ácido uridín difosfato glucurónico (UDPGA) como cofactor. La reacción está catalizada por enzimas UDP-glucuronosiltransferasas, que están ampliamente distribuidas en el hígado y otros tejidos .

Métodos de producción industrial: La producción industrial de (R,S)-Carvedilol Glucurónido puede implicar el uso de enzimas UDP-glucuronosiltransferasas humanas recombinantes expresadas en microsomas de células de insecto. Este método garantiza un alto rendimiento y pureza del producto glucurónido .

Análisis De Reacciones Químicas

Tipos de reacciones: (R,S)-Carvedilol Glucurónido principalmente experimenta reacciones de hidrólisis y migración de acilo. La hidrólisis puede ocurrir en condiciones ácidas o básicas, lo que lleva a la liberación de Carvedilol y ácido glucurónico .

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas.

Migración de acilo: Ocurre en tampón acuoso a pH 6.5 o superior.

Principales productos formados:

Hidrólisis: Carvedilol y ácido glucurónico.

Migración de acilo: Diversos isómeros posicionales del glucurónido.

Comparación Con Compuestos Similares

Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

Paracetamol Glucuronide: A major metabolite of paracetamol.

Propofol Glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .

Actividad Biológica

Carvedilol glucuronide is a significant metabolite of carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity. Understanding the biological activity of carvedilol glucuronide is essential for elucidating the pharmacokinetics and pharmacodynamics of carvedilol, particularly in clinical settings involving cardiovascular diseases.

1. Metabolism and Formation

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for a substantial portion of its metabolic pathway. The glucuronidation process involves the conjugation of carvedilol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).

Key Findings on Glucuronidation:

- Stereoselectivity : Research indicates that there is a stereoselective aspect to the glucuronidation of carvedilol. Specifically, the (S)-enantiomer is metabolized at a faster rate compared to the (R)-enantiomer. In vitro studies using human liver microsomes showed that the values for (S)-CARV and (R)-CARV were 118 µmol/L and 24 µmol/L, respectively, with corresponding values indicating differential metabolic rates .

- Impact of Other Drugs : Amiodarone has been shown to enhance the glucuronidation of carvedilol selectively for the (R)-enantiomer, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

2. Biological Activity and Pharmacodynamics

Carvedilol glucuronide retains some biological activity that can influence the pharmacological effects of carvedilol itself.

Pharmacological Effects:

- Antihypertensive Action : Carvedilol and its metabolites, including carvedilol glucuronide, contribute to lowering blood pressure by antagonizing adrenergic receptors, thus reducing peripheral vascular resistance .

- Cardiovascular Benefits : Clinical studies have demonstrated that carvedilol improves left ventricular function and reduces mortality in patients with chronic heart failure . The role of its metabolites in these effects is still under investigation but is believed to be significant.

3. Case Studies and Clinical Implications

Several studies have explored the implications of carvedilol glucuronide in clinical settings:

Case Study Overview:

- A multicenter trial involving chronic heart failure patients showed that carvedilol significantly improved left ventricular function and survival rates. The findings suggest that both carvedilol and its metabolites play a crucial role in therapeutic efficacy .

- Another study indicated that variations in drug metabolism due to genetic polymorphisms in UGTs could lead to differences in patient responses to carvedilol therapy, emphasizing the importance of understanding glucuronide formation .

4. Summary of Key Research Findings

5. Conclusion

Carvedilol glucuronide represents a critical component of the pharmacokinetic profile of carvedilol. Its biological activity not only impacts the drug's efficacy but also highlights the importance of considering metabolic pathways in personalized medicine approaches for treating cardiovascular diseases. Further research into the specific roles of this metabolite may provide insights into optimizing therapeutic strategies involving carvedilol.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQFGCELBOSRN-VKTJNCFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678687 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114869-83-9 | |

| Record name | Carvedilol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.